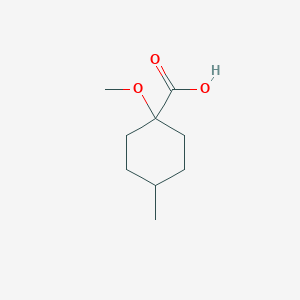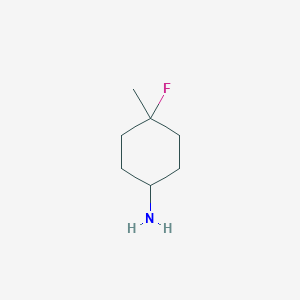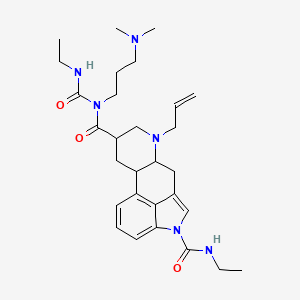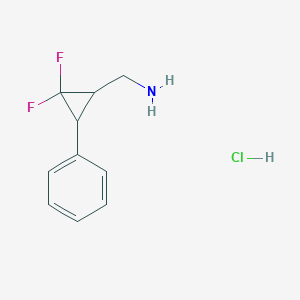![molecular formula C15H12F3NO B12314916 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B12314916.png)
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trifluorométhyl)phényl]-3,4-dihydro-2H-1,4-benzoxazine est un composé chimique qui a suscité un intérêt considérable dans divers domaines de la recherche scientifique. Ce composé se caractérise par la présence d'un groupe trifluorométhyle lié à un cycle phényle, qui est ensuite lié à un fragment de dihydrobenzoxazine. Le groupe trifluorométhyle est connu pour ses propriétés électroattractives, qui peuvent influencer considérablement le comportement chimique et la réactivité du composé.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-[3-(trifluorométhyl)phényl]-3,4-dihydro-2H-1,4-benzoxazine implique généralement la réaction de la 3-(trifluorométhyl)aniline avec le salicylaldéhyde en milieu acide pour former un intermédiaire imine. Cet intermédiaire est ensuite soumis à une cyclisation pour obtenir le composé benzoxazine désiré. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs tels que l'acide chlorhydrique ou l'acide sulfurique pour faciliter le processus de cyclisation .
Méthodes de production industrielle
Dans un contexte industriel, la production de 2-[3-(trifluorométhyl)phényl]-3,4-dihydro-2H-1,4-benzoxazine peut être optimisée en utilisant des techniques de synthèse en flux continu. Ces méthodes permettent un meilleur contrôle des paramètres de réaction, conduisant à des rendements plus élevés et à des temps de réaction réduits. L'utilisation de microréacteurs et de systèmes automatisés peut encore améliorer l'efficacité et la capacité d'adaptation du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
La 2-[3-(trifluorométhyl)phényl]-3,4-dihydro-2H-1,4-benzoxazine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés quinoniques correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle benzoxazine en une structure plus saturée.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle phényle ou sur le fragment de benzoxazine.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont fréquemment utilisés.
Substitution : Des réactifs comme les halogènes (Cl₂, Br₂) et les nucléophiles (NH₃, OH⁻) sont utilisés dans diverses conditions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés quinoniques, des composés benzoxazine réduits et des dérivés phényliques substitués, en fonction des conditions de réaction spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
La 2-[3-(trifluorométhyl)phényl]-3,4-dihydro-2H-1,4-benzoxazine a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme brique de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son utilisation comme intermédiaire pharmaceutique et ses effets thérapeutiques potentiels.
Mécanisme d'action
Le mécanisme d'action de la 2-[3-(trifluorométhyl)phényl]-3,4-dihydro-2H-1,4-benzoxazine implique son interaction avec diverses cibles moléculaires et voies. Le groupe trifluorométhyle améliore la lipophilie du composé, lui permettant de pénétrer facilement les membranes cellulaires. Une fois à l'intérieur de la cellule, il peut interagir avec des enzymes et des récepteurs spécifiques, modulant leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
2-[3-(Trifluorométhyl)phényl]furo[3,2-c]pyridine : Structure similaire mais contient un fragment furo[3,2-c]pyridine au lieu d'un cycle benzoxazine.
Méthyl 2-[3-(trifluorométhyl)phényl]acétate : Contient un groupe trifluorométhylphényle mais diffère par le groupe fonctionnel ester.
Unicité
La 2-[3-(trifluorométhyl)phényl]-3,4-dihydro-2H-1,4-benzoxazine est unique en raison de sa structure cyclique benzoxazine, qui confère des propriétés chimiques et physiques distinctes.
Propriétés
Formule moléculaire |
C15H12F3NO |
|---|---|
Poids moléculaire |
279.26 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H12F3NO/c16-15(17,18)11-5-3-4-10(8-11)14-9-19-12-6-1-2-7-13(12)20-14/h1-8,14,19H,9H2 |
Clé InChI |
BYRAZLKGXXGISI-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC=CC=C2N1)C3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one](/img/structure/B12314834.png)
![2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12314841.png)



![rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12314862.png)

![(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B12314879.png)

![N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide](/img/structure/B12314886.png)

![[11-Formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12314911.png)


